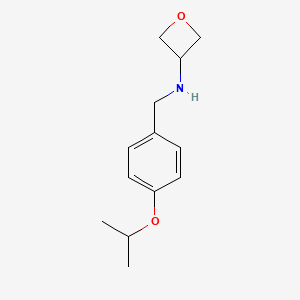

N-(4-Isopropoxybenzyl)oxetan-3-amine

Description

Properties

IUPAC Name |

N-[(4-propan-2-yloxyphenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)16-13-5-3-11(4-6-13)7-14-12-8-15-9-12/h3-6,10,12,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSJEBVCYYHRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.

Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, which forms the oxetane ring.

Industrial Production Methods: Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oxetane derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can be used to modify the oxetane ring or other functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: N-(4-Isopropoxybenzyl)oxetan-3-amine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates. The oxetane ring can enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability .

Industry: In the materials science industry, oxetane derivatives are used in the development of new materials with unique properties. For example, they can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Isopropoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(4-Isopropoxybenzyl)oxetan-3-amine with related compounds:

*LogP values are estimated based on substituent contributions.

Key Observations :

Q & A

Q. What are the common synthetic routes for N-(4-Isopropoxybenzyl)oxetan-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) formation of the oxetane ring via intramolecular cyclization of a precursor (e.g., epoxide or halohydrin under basic conditions) and (2) introduction of the 4-isopropoxybenzyl group via nucleophilic substitution. Reaction optimization, such as using transition metal catalysts (e.g., palladium) or continuous flow reactors, can improve efficiency and yield. Temperature and solvent polarity are critical for cyclization, while steric effects of the isopropoxy group may require prolonged reaction times .

Q. How is this compound characterized structurally?

Standard characterization includes NMR (¹H/¹³C) to confirm the oxetane ring and substituent positions, IR spectroscopy to identify functional groups (e.g., amine N-H stretches), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may be used if single crystals are obtained, though this is less common for lab-scale intermediates .

Q. What reactivity patterns are expected for the oxetane ring in this compound?

The strained oxetane ring is prone to ring-opening reactions under acidic or nucleophilic conditions. For example, treatment with strong acids (e.g., HCl) may yield secondary amines, while nucleophiles (e.g., Grignard reagents) could attack the electrophilic oxetane carbon. The 4-isopropoxybenzyl group may stabilize intermediates via resonance, altering reaction pathways compared to simpler oxetane derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction mechanisms of this compound?

Density functional theory (DFT) calculations can model the compound’s electron density distribution, HOMO-LUMO gaps, and transition states for reactions like ring-opening. For instance, the Colle-Salvetti correlation-energy formula, adapted into density-functional theory, provides insights into local kinetic energy and electron correlation effects, which are critical for understanding nucleophilic attack sites on the oxetane ring .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Byproduct analysis : Use HPLC or GC-MS to identify impurities, then adjust protecting groups or reaction stoichiometry.

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to optimize temperature and catalyst loading.

- Triangulation : Validate results using multiple characterization methods (e.g., NMR and XPS for oxidation states) .

Q. How does the para-isopropoxy substituent influence biological activity compared to ortho/meta analogs?

The para-isopropoxy group enhances steric bulk and electron-donating effects, potentially increasing binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with ortho/methoxy analogs (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) show that substituent position significantly alters solubility and metabolic stability. For example, para-substituted derivatives may exhibit improved membrane permeability in pharmacokinetic assays .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation or hydrolysis.

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential amine toxicity. Avoid contact with strong acids/bases to prevent exothermic ring-opening reactions .

Q. How can the compound’s synthetic versatility be exploited in medicinal chemistry?

The oxetane ring serves as a bioisostere for carbonyl or tert-butyl groups, improving metabolic stability. The 4-isopropoxybenzyl moiety can be functionalized via cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, replacing the isopropoxy group with fluorinated analogs (e.g., trifluoromethyl) could enhance target selectivity .

Methodological Notes

- Synthetic Optimization : Consider high-throughput screening to identify ideal catalysts for benzylation steps.

- Data Validation : Employ statistical tools (e.g., ANOVA) to assess reproducibility in kinetic studies.

- Safety Compliance : Refer to SDS guidelines (e.g., Combi-Blocks QB-1293) for spill management and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.